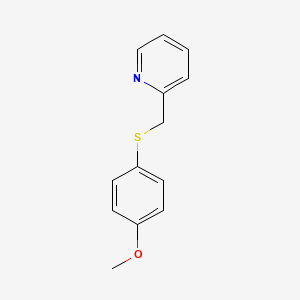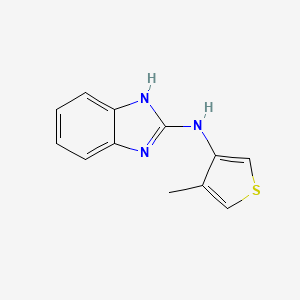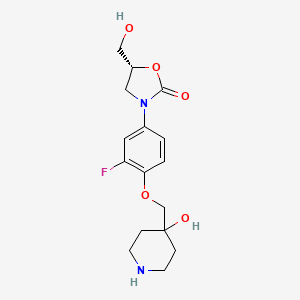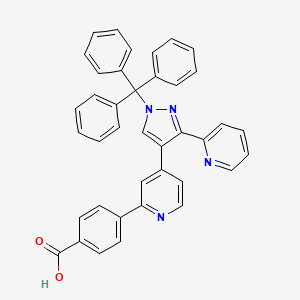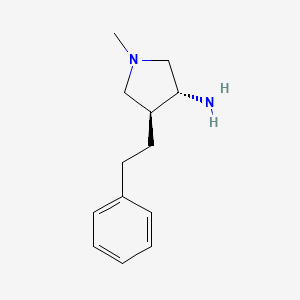
(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine is a chiral pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst in the key step of the synthesis. For example, the synthesis can start from commercially available diallylamine, followed by ring-closing metathesis and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of chiral amines and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine core and is used in the synthesis of antibacterial agents.
(3R,4S)-4-Methyl-3-hexanol: Another chiral compound with applications in pheromone synthesis.
Uniqueness
(3R,4S)-1-Methyl-4-phenethylpyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of a phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3R,4S)-1-methyl-4-(2-phenylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-15-9-12(13(14)10-15)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13-/m0/s1 |
InChI Key |
JIZWKCDDKNTJRS-STQMWFEESA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)N)CCC2=CC=CC=C2 |
Canonical SMILES |
CN1CC(C(C1)N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12983486.png)
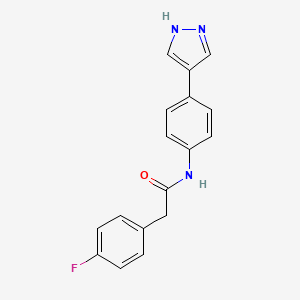
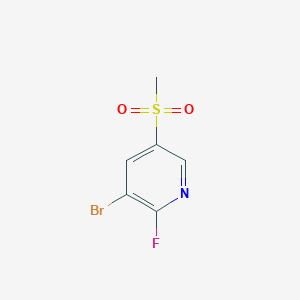
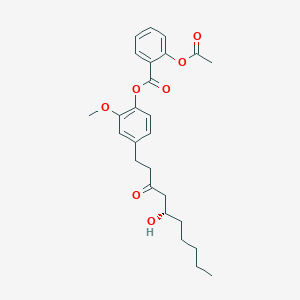
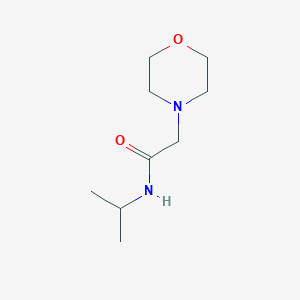
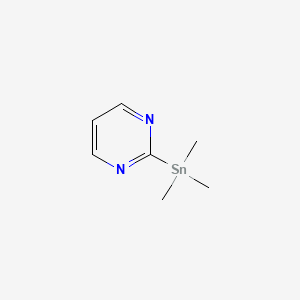
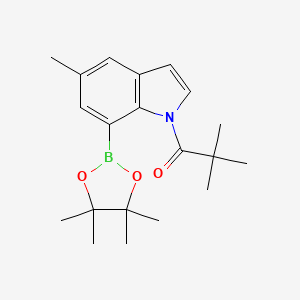
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12983535.png)

